1,3-Dihydroxy-2,5-dimethoxyxanthone

CAS No.: 129277-53-8

Cat. No.: VC16993866

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129277-53-8 |

|---|---|

| Molecular Formula | C15H12O6 |

| Molecular Weight | 288.25 g/mol |

| IUPAC Name | 1,3-dihydroxy-2,5-dimethoxyxanthen-9-one |

| Standard InChI | InChI=1S/C15H12O6/c1-19-9-5-3-4-7-12(17)11-10(21-14(7)9)6-8(16)15(20-2)13(11)18/h3-6,16,18H,1-2H3 |

| Standard InChI Key | FSHBRPRDVOJBQZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

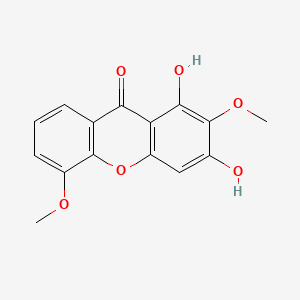

1,3-Dihydroxy-2,5-dimethoxyxanthone features a xanthone backbone (dibenzo-γ-pyrone) with hydroxyl groups at positions 1 and 3 and methoxy groups at positions 2 and 5. The IUPAC name for this compound is 1,3-dihydroxy-2,5-dimethoxyxanthen-9-one, reflecting its substitution pattern and core structure. The presence of electron-donating hydroxyl and methoxy groups enhances its polarity and influences its interaction with biological targets.

Table 1: Key Chemical Properties of 1,3-Dihydroxy-2,5-dimethoxyxanthone

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| CAS Number | 129277-53-8 |

| IUPAC Name | 1,3-dihydroxy-2,5-dimethoxyxanthen-9-one |

| Solubility | Soluble in DMSO, ethanol, chloroform |

The compound’s planar structure and conjugated π-system facilitate interactions with enzymes and receptors, particularly those involved in oxidative stress and inflammation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for hydroxyl (δ 10–12 ppm) and methoxy (δ 3.5–4.0 ppm) protons, while UV-Vis spectra typically show absorption maxima at 240–260 nm and 300–350 nm, characteristic of xanthones. Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 288.25, consistent with its molecular formula.

Natural Occurrence and Biosynthetic Pathways

Plant Sources

1,3-Dihydroxy-2,5-dimethoxyxanthone has been isolated from Halenia elliptica, a Tibetan medicinal herb traditionally used to treat cardiovascular diseases . It is also reported in Swertia species and Gentiana algida, where it coexists with structurally related xanthones such as 1,5-dihydroxy-3,8-dimethoxyxanthone .

Biosynthesis

Xanthones are synthesized via the shikimate pathway, with precursors such as benzophenones undergoing oxidative coupling and cyclization. The hydroxylation and methoxylation patterns in 1,3-Dihydroxy-2,5-dimethoxyxanthone suggest enzymatic modifications by cytochrome P450 oxidases and O-methyltransferases, though detailed pathways remain unexplored .

Pharmacological Activities

Antioxidant Effects

The hydroxyl groups at positions 1 and 3 enable free radical scavenging, as demonstrated in assays measuring DPPH and ABTS radical inhibition. Compared to simpler xanthones, the methoxy groups at positions 2 and 5 enhance lipid solubility, potentially improving membrane permeability .

Anti-Inflammatory Mechanisms

In vitro studies on analogous xanthones show inhibition of NF-κB and COX-2 pathways. While direct evidence for 1,3-Dihydroxy-2,5-dimethoxyxanthone is lacking, its structural similarity to HM-1—a potent vasorelaxant—suggests potential modulation of pro-inflammatory cytokines like TNF-α and IL-6 .

Comparative Analysis with Structural Analogs

1,5-Dihydroxy-2,3-dimethoxyxanthone (HM-5)

HM-5, a metabolite of HM-1, demonstrates endothelial-independent vasorelaxation by inhibiting Ca²⁺ influx (89.9% inhibition at 34.7 μM) . In contrast, 1,3-Dihydroxy-2,5-dimethoxyxanthone’s bioactivity may prioritize antioxidant over vasoactive effects due to differing substitution patterns.

Table 2: Substituent-Dependent Bioactivity in Xanthones

Synthetic Approaches and Challenges

Laboratory Synthesis

Friedel-Crafts acylation of 2,5-dimethoxybenzoic acid with phloroglucinol derivatives yields the xanthone core, followed by selective demethylation to introduce hydroxyl groups. Challenges include regioselective control to avoid isomers like 1,5-dihydroxy-3,8-dimethoxyxanthone.

Industrial Production

Scale-up requires optimizing catalytic systems (e.g., AlCl₃) and purification via preparative HPLC. Current yields remain suboptimal (<50%), necessitating greener solvents and immobilized catalysts.

Future Research Directions

Target Identification

High-throughput screening against kinase libraries (e.g., DYRK1A, MAO) could elucidate molecular targets. Computational docking studies predict strong affinity for the ATP-binding pocket of PI3Kα, a key cancer target.

Formulation Strategies

Nanoencapsulation in liposomes or polymeric nanoparticles may enhance bioavailability, addressing poor aqueous solubility (<0.1 mg/mL).

Clinical Translation

Preclinical toxicity profiling in rodent models is essential to assess hepatotoxicity risks associated with chronic xanthone exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume